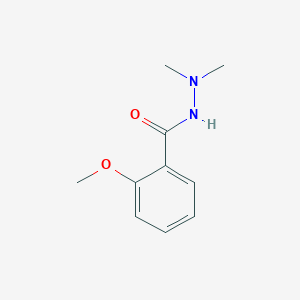

2-Methoxy-N',N'-dimethylbenzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-N',N'-dimethylbenzohydrazide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzohydrazides, including 2-Methoxy-N',N'-dimethylbenzohydrazide, exhibit significant anticancer properties. A study demonstrated that benzohydrazide derivatives can suppress tumor cell growth by targeting microtubules, similar to established chemotherapeutic agents like taxanes and vinca alkaloids . The structure-activity relationship (SAR) studies suggest that modifications on the hydrazide moiety can enhance biological activity.

1.2 Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported that certain hydrazone derivatives exhibit activity against various bacterial strains, including Acinetobacter baumannii, which is known for its antibiotic resistance . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthetic Applications

2.1 Synthesis of Complexes

this compound serves as a precursor in synthesizing metal complexes. These complexes are characterized using techniques such as IR spectroscopy and NMR, revealing their structural properties and potential applications in catalysis and drug delivery systems .

2.2 Formation of Schiff Bases

The compound is also utilized in the formation of Schiff bases, which are important intermediates in organic synthesis. The reaction between this compound and various aldehydes yields Schiff bases with diverse applications in pharmaceuticals and agrochemicals .

Analytical Applications

3.1 Sensor Development

Recent advancements have explored the use of hydrazone derivatives as sensors for detecting biomolecules. The fluorescence properties of these compounds can be tuned for specific interactions, making them suitable for biosensing applications .

Case Studies

化学反应分析

Aldehyde Scavenging via Hydrazone Formation

The dimethylhydrazide group enables efficient aldehyde capture through Schiff base formation. In acidic conditions (pH 4.0–4.5), this compound reacts with aldehydes like formaldehyde to form stable hydrazone adducts. Key findings include:

| Parameter | Value/Details | Source |

|---|---|---|

| Reaction Conditions | pH 4.0, 37°C, 5 h | |

| Optimal Temperature | 50°C (accelerates reaction to 2 h completion) | |

| Conversion Efficiency | >98% for formaldehyde under optimized conditions |

This reaction is critical in peptide synthesis for scavenging aldehydes during thiazolidine (Thz) deprotection .

Acylation Reactions

While direct acylation data for this compound is sparse, analogous hydrazides (e.g., N'-methylbenzohydrazide derivatives) react with acyl chlorides to form N,N'-diacylhydrazines. For example:

-

General Procedure :

Acyl chloride (1.2 eqv.) in CH₂Cl₂ is added to hydrazide (1 eqv.) at 0°C, followed by DIEA (1.2 eqv.). After warming to room temperature and purification via column chromatography, yields range from 80–85% .

| Example Reaction | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Acetyl chloride, DIEA, CH₂Cl₂ | 80% |

| Trifluoroacetylation | Trifluoroacetic anhydride, DIEA | 85% |

These results suggest 2-Methoxy-N',N'-dimethylbenzohydrazide could undergo similar acylation, though steric effects from the methoxy and dimethyl groups may modulate reactivity .

Acid/Base Stability

The compound demonstrates stability in mild acidic and basic conditions, critical for its role in aldehyde scavenging:

Structural and Spectroscopic Insights

Key spectral data for related compounds (e.g., N'-acetyl-N'-methylbenzohydrazide) include:

-

¹H NMR : Resonances for methyl (δ 2.10–3.38 ppm) and methoxy (δ 3.87 ppm) groups .

-

IR : Stretching vibrations at 1645–1673 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H) .

These data align with expected features for this compound derivatives.

Comparative Reactivity

属性

CAS 编号 |

256664-93-4 |

|---|---|

分子式 |

C10H14N2O2 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

2-methoxy-N',N'-dimethylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)11-10(13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,11,13) |

InChI 键 |

MMPVFPYDVSBWSM-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=O)C1=CC=CC=C1OC |

规范 SMILES |

CN(C)NC(=O)C1=CC=CC=C1OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。